3-methyl-4,5-bis[(4-methylphenyl)thio]-1,3-thiazol-2(3H)-one
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Overview
Description
3-methyl-4,5-bis[(4-methylphenyl)thio]-1,3-thiazol-2(3H)-one is a heterocyclic compound that contains a thiazole ring. Thiazole rings are known for their diverse biological activities and are found in various biologically active compounds
Preparation Methods
The synthesis of 3-methyl-4,5-bis[(4-methylphenyl)thio]-1,3-thiazol-2(3H)-one typically involves the reaction of appropriate thio compounds with thiazole precursors under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the formation of the thiazole ring . Industrial production methods may involve scaling up these reactions using continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
3-methyl-4,5-bis[(4-methylphenyl)thio]-1,3-thiazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-methyl-4,5-bis[(4-methylphenyl)thio]-1,3-thiazol-2(3H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-4,5-bis[(4-methylphenyl)thio]-1,3-thiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
3-methyl-4,5-bis[(4-methylphenyl)thio]-1,3-thiazol-2(3H)-one can be compared with other thiazole-containing compounds, such as:
Thiazole: The parent compound with a simpler structure.
Benzimidazole: Another heterocyclic compound with similar biological activities.
Imidazole: A related compound with a different ring structure but similar chemical properties.
Properties
Molecular Formula |
C18H17NOS3 |
---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
3-methyl-4,5-bis[(4-methylphenyl)sulfanyl]-1,3-thiazol-2-one |
InChI |
InChI=1S/C18H17NOS3/c1-12-4-8-14(9-5-12)21-16-17(23-18(20)19(16)3)22-15-10-6-13(2)7-11-15/h4-11H,1-3H3 |
InChI Key |
WBJVRZFYYUOLNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(SC(=O)N2C)SC3=CC=C(C=C3)C |
Origin of Product |
United States |
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